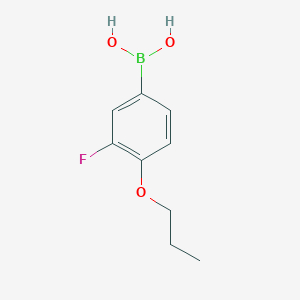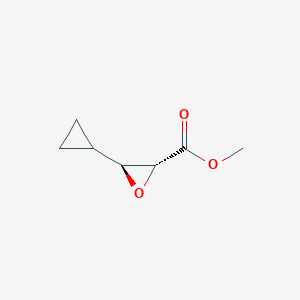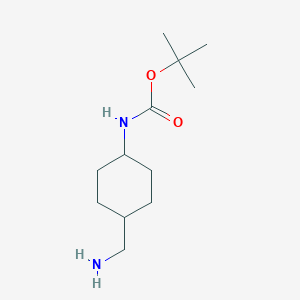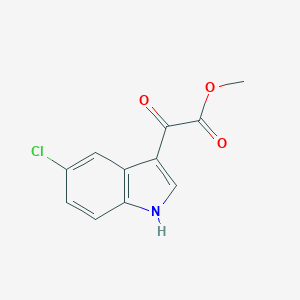
3-Fluoro-4-propoxyphenylboronic acid
説明
3-Fluoro-4-propoxyphenylboronic acid is a chemical compound with the molecular formula C9H12BFO3 . It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da . It is used in laboratory settings for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-propoxyphenylboronic acid consists of 9 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms . The exact mass of the molecule is 198.0863526 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-4-propoxyphenylboronic acid include a molecular weight of 198.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The topological polar surface area is 49.7 Ų, and it has a heavy atom count of 14 .科学的研究の応用
Organic Synthesis
3-Fluoro-4-propoxyphenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki coupling reactions . This reaction is used to form carbon-carbon bonds and is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, polymers, and natural products.
Drug Discovery
The boronic acid group in 3-Fluoro-4-propoxyphenylboronic acid can interact with enzymes and proteins, making it useful in drug discovery . It can be used to design inhibitors that target proteases, an enzyme class involved in various diseases.
Diagnostic Agents
Boronic acids can bind to saccharides, which enables 3-Fluoro-4-propoxyphenylboronic acid to be used in the development of diagnostic agents . It can be part of sensors that detect glucose levels, aiding in diabetes management.
Catalyst Design
This compound can act as a ligand for catalysts used in asymmetric synthesis . The fluorine atom can influence the electronic properties of the catalyst, potentially improving its efficiency and selectivity.
Polymer Chemistry
The compound can be incorporated into polymers to introduce boronic acid functionalities . These functionalities can impart unique characteristics like self-healing properties or responsiveness to environmental stimuli.
Bioconjugation
3-Fluoro-4-propoxyphenylboronic acid: can be used in bioconjugation techniques to attach biomolecules to various substrates . This is useful in creating targeted drug delivery systems and in the modification of biomaterials.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-fluoro-4-propoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMFQWJHYCKRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584277 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-propoxyphenylboronic acid | |
CAS RN |
192376-68-4 | |
| Record name | (3-Fluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)







![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B64096.png)
